Clindamycin Pentadecanoate - 1123211-67-5

Clindamycin Pentadecanoate

Catalog Number: EVT-1478170
CAS Number: 1123211-67-5
Molecular Formula: C33H61ClN2O6S
Molecular Weight: 649.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clindamycin Pentadecanoate is an impurity in the synthesis of Clindamycin Palmitate Hydrochloride, a semi-synthetic antibiotic with high bioavailability. Clindamycin Palmitate is an antibacterial.
Synthesis Analysis

Clindamycin Palmitate Hydrochloride is synthesized by reacting Clindamycin Hydrochloride with Palmitoyl Chloride in the presence of a base like Triethylamine. [] The reaction is typically carried out in an aprotic solvent such as Dichloromethane or Tetrahydrofuran. The resulting Clindamycin Palmitate Hydrochloride can be purified by recrystallization or chromatography techniques.

Molecular Structure Analysis

The primary chemical reaction relevant to Clindamycin Palmitate Hydrochloride in a research context is its hydrolysis. This reaction involves the cleavage of the ester bond, releasing the active Clindamycin and Palmitic Acid. Various enzymes, including esterases present in the body, can catalyze this reaction. Researchers can manipulate the rate and extent of hydrolysis by modifying the formulation parameters, such as the type and concentration of excipients used, to achieve controlled drug release. []

Mechanism of Action

While Clindamycin Palmitate Hydrochloride itself is inactive, its mechanism of action stems from the released Clindamycin. Clindamycin acts by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. [] This binding inhibits the peptide chain elongation process during protein synthesis, ultimately leading to bacterial growth inhibition or death.

Physical and Chemical Properties Analysis

Clindamycin Palmitate Hydrochloride exists as a white or almost white, crystalline powder. [] It is practically insoluble in water but soluble in organic solvents like methanol and ethanol. The compound is relatively stable under dry conditions but susceptible to hydrolysis in the presence of moisture. Understanding these properties is critical in designing formulations with desired stability and release characteristics.

Applications
  • Drug Delivery Systems: The prodrug nature of Clindamycin Palmitate Hydrochloride, coupled with its enhanced lipophilicity, makes it suitable for designing controlled release formulations. Researchers have explored incorporating this compound into various drug delivery systems, such as nanoparticles, [] microspheres, and in situ forming gels, [] to achieve prolonged drug release and improved therapeutic efficacy.

  • Topical Formulations: The lipophilic nature of Clindamycin Palmitate Hydrochloride also benefits its incorporation into topical formulations. When applied topically, the compound can penetrate the skin barrier more effectively than Clindamycin Hydrochloride, potentially enhancing drug delivery to the target site. [] This characteristic is particularly beneficial in treating skin infections where achieving adequate drug concentration at the site of infection is crucial.

  • Periodontal Treatment: Research suggests that Clindamycin, the active form of Clindamycin Palmitate Hydrochloride, exhibits good tissue penetration, particularly within the bone. [] This property, combined with its antibacterial activity against periodontal pathogens, makes Clindamycin Palmitate Hydrochloride a potential candidate for developing improved local drug delivery systems for treating periodontal diseases.

Future Directions
  • Biofilm Eradication: Biofilms pose a significant challenge in treating bacterial infections. Future research could focus on developing Clindamycin Palmitate Hydrochloride formulations specifically designed to disrupt and eradicate biofilms, potentially by combining the compound with agents that break down the biofilm matrix. []

  • Microbiome Modulation: The impact of Clindamycin Palmitate Hydrochloride on the gut microbiome, particularly in the context of long-term administration, requires further investigation. Understanding these effects is essential for optimizing its use and minimizing potential adverse consequences. [] Research could focus on developing strategies to mitigate the impact of Clindamycin on the gut microbiome, such as co-administering prebiotics or probiotics.

Clindamycin

  • Compound Description: Clindamycin is a lincosamide antibiotic with a broad spectrum of activity against aerobic, anaerobic, and β-lactamase-producing bacteria. [] It is commonly used in the treatment of various infections, including skin and soft tissue infections, bone and joint infections, and gynecological infections. [, , , , , , , , , ] Clindamycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. []
  • Relevance: Clindamycin is the active moiety of Clindamycin Pentadecanoate. Clindamycin Pentadecanoate is a prodrug ester of Clindamycin, designed to improve its palatability and reduce its bitter taste, making it suitable for oral administration, particularly in pediatric formulations. []

Clindamycin Hydrochloride

  • Compound Description: Clindamycin Hydrochloride is the hydrochloride salt form of Clindamycin. It is commonly used in various formulations, including oral capsules, intravenous solutions, and topical preparations. [, , , , ] Clindamycin Hydrochloride exhibits similar antibacterial activity as Clindamycin and is often used interchangeably in clinical settings.

Erythromycin

    Metronidazole

    • Compound Description: Metronidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites. [, ] It is commonly used to treat bacterial vaginosis, often in combination with Clindamycin. [, ] Metronidazole works by disrupting DNA synthesis and causing strand breakage in susceptible organisms.

    Trimethoprim-Sulfamethoxazole (TMP-SMX)

    • Compound Description: Trimethoprim-Sulfamethoxazole is a combination antibiotic frequently used to treat various bacterial infections. [, ] Both components work synergistically to inhibit different steps in bacterial folate synthesis, essential for bacterial growth.

    Properties

    CAS Number

    1123211-67-5

    Product Name

    Clindamycin Pentadecanoate

    IUPAC Name

    [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] pentadecanoate

    Molecular Formula

    C33H61ClN2O6S

    Molecular Weight

    649.4 g/mol

    InChI

    InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(19-7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40)/t23-,24+,25-,27+,28+,29-,30+,31+,33+/m0/s1

    InChI Key

    YQVJBMURKHNOBB-VYUCIWTASA-N

    SMILES

    CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

    Synonyms

    Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Pentadecanoate

    Canonical SMILES

    CCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O

    Isomeric SMILES

    CCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.